molecular formula C19H23ClN8O6S2 B10799927 Cefoselis hydrochloride

Cefoselis hydrochloride

Cat. No.: B10799927
M. Wt: 559.0 g/mol
InChI Key: NRCXQSKOHNLPOW-ZQCAECPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefoselis hydrochloride is a fourth-generation cephalosporin antibiotic. It is widely used in Japan and China for the clinical treatment of various gram-positive and gram-negative infections. This compound is particularly effective in treating respiratory and urinary tract infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cefoselis hydrochloride involves multiple steps. One common method starts with 7-aminocephalosporanic acid (7-ACA) as the core structure.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of macroporous resin in a fixed-bed column for separation and purification. The adsorption dynamics are predicted by the model of modified film-pore diffusion (MFPD), which helps in optimizing the key operating parameters such as initial adsorbate concentration, flow rate of import feed, and bed height of adsorbent .

Chemical Reactions Analysis

Types of Reactions: Cefoselis hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The compound is prone to hydrolysis, especially in aqueous solutions.

    Acid-Base Catalysis: General acid-base hydrolysis is observed in phosphate and acetate buffers.

Common Reagents and Conditions:

    Hydrolysis: Hydrochloric acid, sodium hydroxide, and borate buffer are commonly used.

    Catalysis: Phosphate and acetate buffers are used for general acid-base hydrolysis.

Major Products: The major products formed from these reactions include various hydrolyzed forms of cefoselis, depending on the pH and the specific conditions of the reaction .

Mechanism of Action

Cefoselis hydrochloride exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition leads to bacterial cell lysis and death . The wide antibacterial spectrum of cefoselis is attributed to its resistance to hydrolysis by chromosomal β-lactamases and its rapid penetration through the bacterial cell wall .

Comparison with Similar Compounds

Cefoselis hydrochloride stands out due to its unique structural features and its broad-spectrum antibacterial activity, making it a valuable compound in both clinical and research settings.

Properties

Molecular Formula

C19H23ClN8O6S2

Molecular Weight

559.0 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C19H22N8O6S2.ClH/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28;/h2-3,8,13,17,20,28H,4-7H2,1H3,(H2,21,22)(H,23,29)(H,31,32);1H/b20-11?,24-12-;/t13-,17-;/m1./s1

InChI Key

NRCXQSKOHNLPOW-ZQCAECPKSA-N

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl

Origin of Product

United States

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